2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride

Descripción general

Descripción

2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride, also known as 2C-T-4, is a psychedelic phenethylamine of the 2C family . It is a DEA Schedule I controlled substance, indicating that it has no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse .

Molecular Structure Analysis

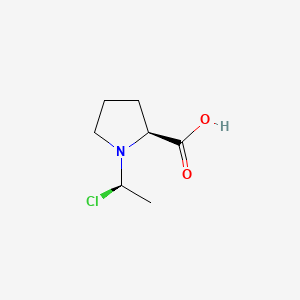

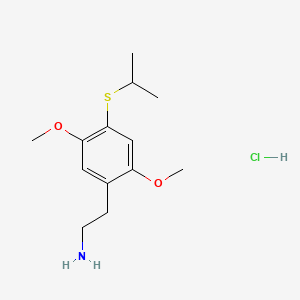

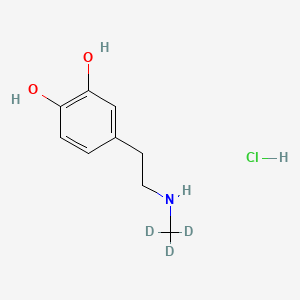

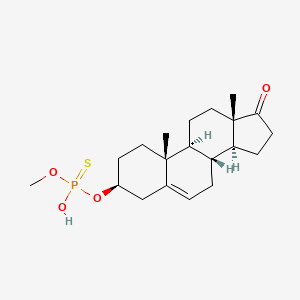

The molecular formula of 2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride is C13H22ClNO2S . The InChI code is InChI=1S/C13H21NO2S.ClH/c1-9(2)17-13-8-11(15-3)10(5-6-14)7-12(13)16-4;/h7-9H,5-6,14H2,1-4H3;1H .Physical And Chemical Properties Analysis

The molecular weight of 2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride is 291.84 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass is 291.1059778 g/mol .Aplicaciones Científicas De Investigación

Forensic Chemistry & Toxicology

2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride: , commonly referred to as 2C-T-4 , is utilized as an analytical reference standard in forensic chemistry and toxicology . This compound is part of the 2C family of psychoactive substances, which are often scrutinized for their abuse potential. The identification and quantification of 2C-T-4 are crucial for law enforcement and forensic investigations, particularly in cases of illicit drug use. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to detect this substance in biological samples .

Hallucinogen Research

In the field of hallucinogen research, 2C-T-4 is studied for its psychoactive properties. It is known to affect serotonin receptors in the brain, which can lead to altered states of consciousness . Researchers investigate the compound’s binding affinity, functional selectivity, and overall impact on the central nervous system. This research contributes to a deeper understanding of the neurochemical pathways involved in hallucinations and could inform the development of new therapeutic agents .

Stimulant Effects Analysis

As a phenethylamine derivative, 2C-T-4 exhibits stimulant effects, which are a subject of scientific inquiry . Studies focus on the stimulatory action of the compound on the central nervous system, exploring its potential applications as a cognitive enhancer or as a model substance for stimulant-related disorders. The compound’s effects on dopamine and norepinephrine release are of particular interest in this context .

Psychoactive Substance Regulation

2C-T-4’s inclusion in regulatory frameworks is informed by research into its pharmacological profile and societal impact . Scientific analysis of its potency, duration of action, and toxicity helps policymakers determine appropriate legal classifications. This research is vital for public health and safety, ensuring that potentially harmful substances are adequately controlled .

Designer Drug Synthesis

The compound serves as a precursor in the synthesis of novel designer drugs . Chemists may modify its molecular structure to create new substances with varying psychoactive effects. This area of research is double-edged; while it can lead to the discovery of beneficial pharmaceuticals, it also poses challenges for drug enforcement due to the rapid emergence of new psychoactive substances .

Neurological Research

2C-T-4 is utilized in serious neurological research to understand its interaction with brain chemistry . Studies may involve examining its effects on mood, perception, and cognition, contributing to the knowledge base of neurological disorders and potential treatments. The compound’s influence on neurotransmitter systems is particularly relevant for conditions such as depression and anxiety .

Mass Spectrometry Method Development

In analytical chemistry, 2C-T-4 is used to develop and refine mass spectrometry methods . Researchers work on enhancing the sensitivity and specificity of detection techniques for phenethylamines. This has implications for both clinical toxicology and environmental monitoring, where precise measurement of trace substances is required .

Psychotherapeutic Potential Exploration

Finally, the psychotherapeutic potential of 2C-T-4 is an area of burgeoning interest . By studying its effects on the psyche, researchers hope to uncover new avenues for treating mental health conditions. This includes investigating the compound’s ability to facilitate psychotherapy sessions, particularly for patients with treatment-resistant disorders .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride, also known as 2C-T-4, are the human 5-hydroxytryptamine (5-HT)2A and 5-HT2C receptors . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and sensory perception.

Mode of Action

2C-T-4 interacts with its targets, the 5-HT2A and 5-HT2C receptors, by binding to these receptors and activating them . This activation leads to a series of intracellular events that result in the modulation of neuronal activity and neurotransmission.

Biochemical Pathways

The activation of 5-HT2A and 5-HT2C receptors by 2C-T-4 affects the serotoninergic pathways in the brain . The downstream effects of this activation include changes in mood, perception, and cognition.

Result of Action

There is a case report of 2c-t-4 causing acute psychosis , suggesting that the compound can have significant effects on mental state and behavior. More research is needed to fully understand the molecular and cellular effects of 2C-T-4’s action.

Propiedades

IUPAC Name |

2-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2S.ClH/c1-9(2)17-13-8-11(15-3)10(5-6-14)7-12(13)16-4;/h7-9H,5-6,14H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVCWPPXXYVULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=C(C(=C1)OC)CCN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride | |

CAS RN |

868738-44-7 | |

| Record name | 2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868738447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2C-T-4 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94NV39W52A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Methanopyrido[3,2-c]pyridazine](/img/structure/B589851.png)

![1,1'-[Pentane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B589865.png)